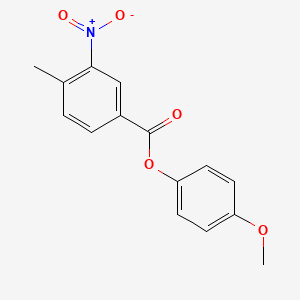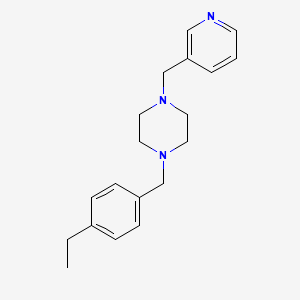
1-(4-ethylbenzyl)-4-(3-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperazine derivatives are typically synthesized through various organic synthesis methods, including reductive amination, amide hydrolysis, and N-alkylation. These methods allow for the introduction of diverse functional groups, enabling the synthesis of compounds with specific pharmacological properties (Yang Fang-wei, 2013). The synthesis process often involves multiple steps, starting from simple precursors to achieve the desired complex piperazine structure.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their chemical behavior and biological activity. Structural analysis typically involves techniques such as NMR (Nuclear Magnetic Resonance), ESI-MS (Electrospray Ionization Mass Spectrometry), and X-ray crystallography. These techniques confirm the presence of specific functional groups and the overall geometry of the molecule. For example, studies have demonstrated that the piperazine ring can adopt a chair conformation, which is significant for its interaction with biological targets (Md. Serajul Haque Faizi et al., 2016).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, reflecting their reactive nature. These reactions include carbonylation, where the compound undergoes dehydrogenation and carbonylation at a C−H bond, indicating the reactivity of the piperazine ring and its potential for further functionalization (Y. Ishii et al., 1997). Such reactions are valuable for synthesizing novel compounds with potential therapeutic uses.
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical formulation and its behavior under physiological conditions. While specific data on "1-(4-ethylbenzyl)-4-(3-pyridinylmethyl)piperazine" is not provided, closely related compounds exhibit characteristics conducive to drug development, such as adequate solubility and stability.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as acidity/basicity, reactivity with various reagents, and the ability to form complexes with metals, are critical for their biological activity. For instance, the interaction of piperazine derivatives with metal ions can influence their pharmacological properties and is a subject of study for the development of new therapeutic agents (O. Prakash et al., 2014).
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-2-17-5-7-18(8-6-17)15-21-10-12-22(13-11-21)16-19-4-3-9-20-14-19/h3-9,14H,2,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYSFJIUQJCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylbenzyl)-4-(pyridin-3-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

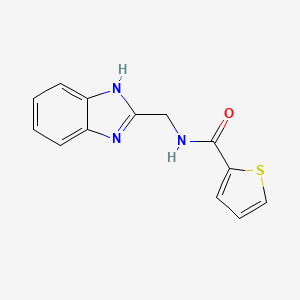
![(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5645900.png)
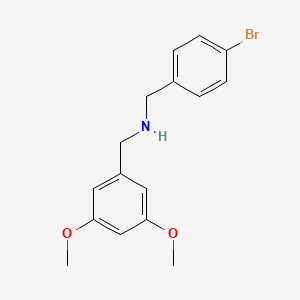

![4-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5645916.png)
![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5645923.png)
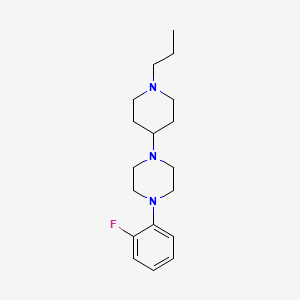
![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(methylsulfonyl)piperidine](/img/structure/B5645934.png)
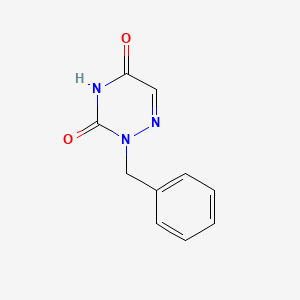
![(2-{4-[5-(1-azepanylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5645941.png)
![3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5645955.png)
